molecular formula C9H13NO B142753 (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol CAS No. 149403-05-4

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol

Cat. No. B142753
M. Wt: 151.21 g/mol
InChI Key: JHBXVBYRGVHEAH-SECBINFHSA-N
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Description

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol, also known as L-ephedrine, is a naturally occurring alkaloid found in plants such as Ephedra sinica. It is a chiral compound that exists in two enantiomeric forms, (1R)- and (1S)-ephedrine. L-ephedrine is widely used in medicine as a bronchodilator and decongestant, and it has also been used as a stimulant and weight loss aid.

Mechanism Of Action

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol acts as a sympathomimetic agent, stimulating the sympathetic nervous system and releasing norepinephrine and epinephrine. It also acts as a beta-adrenergic agonist, binding to beta-adrenergic receptors and increasing cAMP levels. This leads to increased heart rate, blood pressure, and metabolic rate, as well as bronchodilation and vasoconstriction.

Biochemical And Physiological Effects

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and metabolic rate, as well as bronchodilation and vasoconstriction. It also has effects on the central nervous system, including increased alertness and wakefulness, and can cause feelings of euphoria and increased sociability.

Advantages And Limitations For Lab Experiments

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol has a number of advantages for lab experiments, including its well-known pharmacological properties and the availability of synthetic and natural sources. However, its use is limited by its potential for abuse and dependence, as well as its potential side effects such as hypertension, tachycardia, and anxiety.

Future Directions

There are a number of future directions for research on (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol, including its potential as a treatment for obesity and metabolic disorders, its effects on cognitive function and memory, and its potential as a performance-enhancing drug. Further research is also needed to better understand the mechanisms of action of (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol and its potential for abuse and dependence.
Conclusion:
In conclusion, (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol is a chiral compound with a wide range of pharmacological properties and therapeutic potential. It can be synthesized through various methods and has been extensively studied for its effects on the respiratory system, metabolism, and central nervous system. However, its use is limited by its potential for abuse and dependence, and further research is needed to better understand its mechanisms of action and potential applications.

Synthesis Methods

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods for synthesizing (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol is the reduction of pseudoephedrine using a reducing agent such as lithium aluminum hydride. Another method involves the reduction of benzyl methyl ketone using aluminum isopropoxide and lithium aluminum hydride. (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol can also be extracted from Ephedra sinica through a process of acid-base extraction and purification.

Scientific Research Applications

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol has been extensively studied for its pharmacological properties and therapeutic potential. It has been used as a bronchodilator and decongestant in the treatment of respiratory disorders such as asthma and bronchitis. (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol has also been used as a stimulant and weight loss aid due to its ability to increase metabolic rate and suppress appetite.

properties

IUPAC Name

(1S)-2-amino-1-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBXVBYRGVHEAH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498117
Record name (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol

CAS RN

149403-05-4
Record name (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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